CrtN Inhibition Potency: Sub-Nanomolar IC₅₀ vs. Clemizole
In Staphylococcus aureus Mu50 whole-cell assays, (1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one inhibits CrtN-driven staphyloxanthin biosynthesis with an IC₅₀ of 0.330 nM [1]. In contrast, clemizole, a recently repurposed CrtN inhibitor, exhibits an IC₅₀ of 2.57 μM (2,570 nM) for direct CrtN enzymatic activity and 102.8 nM for whole-cell pigment suppression [2]. This represents a >7,700-fold difference in target-level potency and a >310-fold difference in whole-cell pigment endpoint.
| Evidence Dimension | CrtN inhibition IC₅₀ (staphyloxanthin reduction) |
|---|---|
| Target Compound Data | 0.330 nM (S. aureus Mu50, 48 h spectrophotometric assay) |
| Comparator Or Baseline | Clemizole: 2,570 nM (CrtN enzymatic), 102.8 nM (whole-cell pigment) |
| Quantified Difference | >7,700-fold (enzymatic); >310-fold (whole-cell pigment) |
| Conditions | S. aureus Mu50 (target) vs. S. aureus strains (clemizole); both 48 h spectrophotometric pigment quantification |
Why This Matters
The sub-nanomolar IC₅₀ substantially reduces the compound concentration required for effective in vitro anti-pigment activity, minimizing cytotoxicity risk to host cells in co-culture infection models.
- [1] BindingDB BDBM50241355; IC50 = 0.330 nM for inhibition of CrtN in S. aureus Mu50, staphyloxanthin reduction after 48 h by spectrophotometry. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50241355 View Source
- [2] Clemizole inhibits CrtN-driven staphyloxanthin biosynthesis. Commun Biol 2026. IC50 = 2.57 μM (CrtN enzymatic), 102.8 nM (whole-cell pigment). https://www.nature.com/articles/s42003-026-00984-6 View Source
